(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
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Description
(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Scientific Research Applications
Pharmaceutical Intermediates
(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid: serves as a valuable pharmaceutical intermediate. Its structural features make it an attractive candidate for drug development. Researchers explore its potential in synthesizing novel compounds with therapeutic properties. By modifying the side chains or functional groups, scientists can create derivatives that target specific biological pathways or diseases .
Peptide Synthesis
Peptides play crucial roles in biological processes, and their synthesis often involves protecting groups. (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid (also known as Boc-cycloleucine) is used as a building block in peptide synthesis. Its cyclopentane ring provides stability, while the phenylpropanoyl group allows for further functionalization. Researchers incorporate this compound into peptide sequences to study protein-protein interactions, enzyme-substrate binding, and receptor-ligand interactions .
Chiral Resolving Agent
Chirality is essential in drug design, as enantiomers often exhibit different pharmacological activities. (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid acts as a chiral resolving agent. By selectively crystallizing one enantiomer, researchers can separate racemic mixtures into their individual components. This process aids in obtaining pure enantiomers for drug development or asymmetric synthesis .
Crystal Engineering
The crystal structure of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid provides insights into molecular packing and intermolecular interactions. Crystal engineering studies involve analyzing the arrangement of molecules in the solid state. Researchers investigate hydrogen bonding patterns, crystal symmetry, and packing motifs. Such knowledge informs drug formulation, stability, and solubility .
Computational Chemistry
Researchers employ computational methods to predict the behavior of molecules. By simulating the interactions of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid with other molecules, they gain insights into its reactivity, binding affinity, and thermodynamic properties. Computational chemistry aids in rational drug design, predicting bioavailability, and understanding reaction mechanisms.
properties
IUPAC Name |
(1S,3R)-3-[[(2S)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGAXCAKQYFGOG-WCFLWFBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid | |
CAS RN |
1824969-10-9 |
Source
|
Record name | (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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